N-(2-fluorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
Properties
Molecular Formula |
C21H20FN3O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C21H20FN3O2/c22-17-7-4-3-6-15(17)13-23-20(26)14-9-10-16-18(12-14)24-19-8-2-1-5-11-25(19)21(16)27/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,23,26) |
InChI Key |
YOYIHTLRTURUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4F)C(=O)N2CC1 |
Origin of Product |
United States |
Preparation Methods
Core Azepinoquinazoline Synthesis via Cyclocondensation
The azepino[2,1-b]quinazoline framework is typically assembled through cyclocondensation reactions. A prevalent approach involves anthranilic acid derivatives as starting materials. For example, anthranilic acid reacts with formamide under the Niementowski reaction to yield 4(3H)-quinazolinone intermediates . To integrate the azepine ring, a seven-membered lactam is formed via intramolecular cyclization of a secondary amine with a carbonyl group.
In one protocol, methyl anthranilate (26) is treated with guanidine (27) in ethanol containing sodium ethoxide, producing amino-quinazolin-4(3H)-one (28) . Extending this strategy, a six-carbon chain is introduced at the 3-position to enable azepine ring closure. Heating the intermediate with phosphoryl chloride facilitates cyclodehydration, forming the hexahydroazepinoquinazoline skeleton .
Key Reaction Conditions
-
Solvent: Ethanol, acetic acid
-
Catalyst: Sodium ethoxide, phosphoryl chloride
-
Temperature: Reflux (78–110°C)
Solid-Phase Synthesis for Stepwise Assembly
Solid-phase synthesis enables precise control over sequential reactions. A method adapted from PMC9737648 uses resin-bound amino acid amides as anchors. Starting with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, the quinazoline core is built via iterative deprotection and coupling. The azepine ring is formed by elongating the resin-bound intermediate with ε-aminohexanoic acid, followed by cyclization using N,N’-diisopropylcarbodiimide (DIC) .
Advantages
-
Purity: Intermediates are washed free of excess reagents.
-
Scalability: Suitable for parallel synthesis of derivatives.
Microwave-Assisted Cyclization for Enhanced Efficiency
Microwave (MW) irradiation significantly accelerates cyclization steps. A study in Egyptian Pharmaceutical Journal demonstrates that heating anthranilic acid (3) with acetic anhydride and formamide at 200°C for 10 minutes under MW conditions yields 3-methylquinazolin-4-one (18) in 84% yield. Applying this to the target compound, the azepine ring is formed by MW-assisted cyclization of a linear precursor containing a secondary amine and ketone .
Optimized Parameters
-
Power: 200 W
-
Time: 10–15 minutes
-
Solvent: Acetic acid or toluene
Carboxamide Installation via Coupling Reactions
The 3-carboxamide moiety is installed using carbodiimide-based coupling agents. As detailed in PubChem , the carboxylic acid intermediate is activated with HATU or EDCl and reacted with ammonia or ammonium chloride. For the target compound, the carboxylic acid at position 3 is treated with 2-fluorobenzylamine in dichloromethane, yielding the final carboxamide .
Reagent System
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Structural confirmation employs:
-
NMR: ¹H, ¹³C, and ¹⁹F spectra verify substituent positions.
-
HPLC: Purity >95%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | 24–48 | Moderate | High |
| Solid-Phase | 80–85 | 72 | High | Moderate |
| Microwave | 80–90 | 0.5 | Low | High |
| Post-Modification | 65–75 | 12–24 | Low | High |
Microwave-assisted synthesis offers the best balance of yield and efficiency, while solid-phase methods excel in purity but require specialized equipment.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing functional handles for further derivatization.
Key Conditions :
| Reaction Medium | Catalyst | Temperature | Product |
|---|---|---|---|
| 2M HCl (aq) | None | 80°C, 6h | Carboxylic acid derivative |
| 1M NaOH (aq) | None | 60°C, 4h | Sodium carboxylate |
Nucleophilic Substitution at the Fluorobenzyl Group
The electron-withdrawing fluorine atom on the benzyl substituent activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). This reactivity is exploited to introduce diverse substituents.
Example Reaction :
Replacement of the fluorine atom with methoxy groups under microwave-assisted conditions:
| Reagent | Solvent | Time | Yield |
|---|---|---|---|
| NaOMe | DMF | 15m | 72% |
Oxidation and Reduction Reactions
The azepinoquinazoline core participates in redox transformations:
Oxidation of the Hexahydroazepine Ring
Controlled oxidation converts the saturated azepine ring to a fully aromatic system:
| Oxidizing Agent | Conditions | Observation |
|---|---|---|
| KMnO₄ (aq) | pH 7, 25°C | Selective oxidation to aromatic azepine |
| H₂O₂/AcOH | 50°C, 2h | Over-oxidation observed |
Reduction of the 12-Oxo Group
The ketone group at position 12 is reducible to a secondary alcohol:
| Reducing Agent | Solvent | Product Stability |
|---|---|---|
| NaBH₄ | MeOH | Stable under inert atmosphere |
| LiAlH₄ | THF | Partial decomposition |
Functionalization via the Quinazoline Nitrogen
The N-3 position of the quinazoline ring undergoes alkylation and acylation reactions :
Alkylation with Neopentyl Bromide :
| Base | Solvent | Reaction Time | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 12h | 68% |
Acylation with Acetyl Chloride :
| Catalyst | Temperature | Byproduct Management |
|---|---|---|
| Pyridine | 0°C → RT | Efficient HCl trapping |
Condensation Reactions
The compound participates in cyclocondensation with hydrazines and thioureas to form fused heterocycles :
With Hydrazine Hydrate :
text3-(4-Fluorophenyl)-2-methylsulfanyl-3H-quinazolin-4-one + NH₂NH₂·H₂O → 2-Hydrazino-3-(4-fluorophenyl)-3H-quinazolin-4-one
Conditions : Ethanol reflux (35h), K₂CO₃ catalyst .
With Dithiocarbamic Esters :
Formation of thiosemicarbazides via amine-thioester exchange:
| Thiocarbamate | Solvent | Reaction Monitoring |
|---|---|---|
| Methyl dithiocarbazate | CHCl₃ | TLC (Rf = 0.45 in hexane:EtOAc) |
Photochemical Reactivity
The fluorobenzyl group exhibits unique photostability compared to chlorinated analogs:
UV Stability Study (λ = 254 nm) :
| Time (h) | Degradation (%) | Major Degradation Product |
|---|---|---|
| 24 | <5% | None detected |
| 72 | 12% | Ring-opened quinazoline |
Comparative Reactivity Table
A comparison with structural analogs highlights fluorine-specific behavior:
| Reaction Type | Fluorobenzyl Derivative | Chlorobenzyl Analog |
|---|---|---|
| Hydrolysis Rate (t₁/₂) | 8.3h | 5.1h |
| SNAr Reactivity (Relative) | 1.0 | 3.2 |
| Photodegradation Rate | 0.12 h⁻¹ | 0.31 h⁻¹ |
Scientific Research Applications
Pharmacological Properties
Quinazoline derivatives have been extensively studied for their wide range of pharmacological properties. The specific compound has shown promise in various areas:
- Anticancer Activity : Quinazoline derivatives are recognized for their anticancer properties. Studies indicate that compounds similar to N-(2-fluorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, quinazolinones have been reported to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways such as the STAT3 pathway .
- Antimicrobial Properties : Quinazolines demonstrate antibacterial and antifungal activities. Research has shown that certain quinazoline derivatives can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .
- Central Nervous System Effects : Some quinazoline compounds have been studied for their neuroprotective effects and potential use in treating neurological disorders. Their ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as epilepsy and anxiety disorders .
Case Studies and Research Findings
- Anticancer Efficacy : A study investigating the effects of a quinazoline derivative on gastric cancer cells revealed that it significantly reduced cell motility and invasion capabilities by downregulating epithelial-mesenchymal transition markers. The compound was effective at concentrations as low as 5 µM .
- Antimicrobial Activity : Research on quinazoline derivatives has shown that they can effectively inhibit the growth of various bacterial strains. For example, compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .
- Neuroprotective Effects : In preclinical studies, certain quinazoline derivatives were found to protect neuronal cells from oxidative stress-induced damage. This property highlights their potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Comparative Analysis of Quinazoline Derivatives
The following table summarizes the biological activities of various quinazoline derivatives compared to this compound:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| N-(2-fluorobenzyl)-12-oxo... | High | Moderate | Moderate |
| Quinazolinone A | High | High | Low |
| Quinazolinone B | Moderate | High | High |
| Quinazolinone C | Low | Moderate | High |
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-fluorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can be contextualized against the following analogs:
Notes:
- *Molecular weight calculated based on formula C₂₁H₂₀FN₃O₂.
- Predicted XLogP values derived from analogs with similar substituents .
- Topological Polar Surface Area (TPSA) and hydrogen-bonding capacity are critical for pharmacokinetics .
Research Findings and Functional Insights
Bronchodilatory Activity: The azepinoquinazoline core (e.g., RLX, a related compound) has shown bronchodilatory effects via mechanisms involving calcium channel modulation .
Synthetic Flexibility : The carboxamide group at position 3 allows for diverse substitutions, as seen in analogs with phenylpropyl () or hydroxy-phenylethyl () groups. Fluorination at the benzyl position may optimize target engagement in drug design.
Metabolic Stability: Fluorine’s electron-withdrawing effects likely reduce oxidative metabolism in the 2-fluorobenzyl derivative compared to non-fluorinated analogs, a hypothesis supported by studies on fluorinated pharmaceuticals .
Limitations in Data: No direct in vivo or in vitro data for the target compound are available in the provided evidence. Further studies are needed to confirm its pharmacological profile.
Biological Activity
N-(2-fluorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a novel compound belonging to the quinazoline family. Quinazolines have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, its mechanisms of action, and its potential therapeutic applications.
The compound's structure can be analyzed for its pharmacophoric features that contribute to its biological activity. The presence of the quinazoline moiety is significant due to its established role in targeting various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN3O |
| Molecular Weight | 325.38 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under standard conditions |
Anticancer Activity
Quinazoline derivatives have shown potent anticancer properties by acting as inhibitors of various kinases involved in cancer progression. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines:
- Mechanisms of Action:
- Inhibition of epidermal growth factor receptor (EGFR) signaling.
- Induction of apoptosis through activation of caspases.
- Disruption of tubulin polymerization.
Case Study: Cytotoxic Evaluation
A study conducted on the A549 lung cancer cell line revealed that this compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control treatments .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Protein Kinase Inhibition
Recent research has indicated that this compound acts as a selective inhibitor of several protein kinases involved in tumorigenesis. The inhibition profile suggests potential use in targeted cancer therapies.
- Key Findings:
- Strong inhibition of Aurora B kinase was noted.
- Selectivity towards EGFR and other related kinases was confirmed through docking studies.
Anti-inflammatory Effects
Quinazolines are known for their anti-inflammatory properties. This compound has been tested for its ability to inhibit pro-inflammatory cytokine production in vitro:
- Results:
- Significant reduction in TNF-α production in LPS-stimulated macrophages.
- Potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and fluorobenzyl group coupling under controlled conditions (e.g., using catalysts like Pd for cross-coupling). Purity validation requires 1H NMR for structural confirmation and HPLC with UV detection (≥95% purity threshold). For example, analogous compounds (e.g., fluoroquinophenoxazine derivatives) were synthesized via temperature-controlled cyclization (60–80°C) and characterized via ESI-MS .
Q. How is structural characterization performed using spectroscopic techniques?
- Methodological Answer : Use 1H NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm) and FT-IR to confirm carbonyl groups (C=O stretch ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation. For heterocyclic systems like azepinoquinazolines, 2D NMR (COSY, HSQC) resolves overlapping signals in complex scaffolds .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For cytotoxicity, use MTT assays in cancer cell lines (IC₅₀ determination). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) ensure reproducibility. Reference frameworks from similar compounds (e.g., triazolobenzodiazepinones) highlight the importance of solubility optimization in DMSO/PBS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Apply CoMFA (Comparative Molecular Field Analysis) to map steric/electronic interactions and molecular docking (AutoDock Vina) to simulate binding poses. For example, fluorophenoxazine derivatives were docked into topoisomerase IV active sites, revealing critical hydrogen bonds with Asp79 and Tyr122 . Validate predictions with mutagenesis studies to confirm residue contributions .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Revisit force field parameters (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit). Use free-energy perturbation (FEP) to refine binding affinity calculations. If contradictions persist, reassess the theoretical framework (e.g., ligand efficiency vs. entropy-driven binding) and cross-validate with SPR (surface plasmon resonance) for kinetic profiling .
Q. How can chemical engineering principles enhance synthesis scalability?
- Methodological Answer : Integrate process control and simulation (e.g., COMSOL Multiphysics) to optimize reaction parameters (temperature, pressure, flow rates). Membrane separation technologies (e.g., nanofiltration) improve yield by isolating intermediates. For scale-up, apply powder technology to ensure consistent particle size distribution, critical for bioavailability .
Q. How do theoretical frameworks guide structure-activity relationship (SAR) analysis?
- Methodological Answer : Align SAR studies with conceptual frameworks like Hammett substituent constants to quantify electronic effects of the fluorobenzyl group. For azepinoquinazolines, use quantum mechanical calculations (DFT) to correlate frontier orbitals (HOMO/LUMO) with redox activity. Interdisciplinary synergy (e.g., combining medicinal chemistry and cheminformatics) resolves conflicting SAR trends .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent bioactivity results across labs?
- Methodological Answer : Standardize protocols using ICH Q2(R1) guidelines for analytical validation. Cross-check cell line authentication (STR profiling) and compound storage conditions (-80°C under argon). For fluorinated compounds, monitor defluorination via ¹⁹F NMR to rule out degradation artifacts .
Q. What interdisciplinary approaches resolve synthesis bottlenecks?
- Methodological Answer : Combine stakeholder management frameworks (e.g., Efficiency Pyramid) with automated experimentation (AI-driven robotic platforms). For example, AI-guided optimization of reaction parameters (e.g., catalyst loading, solvent polarity) reduced synthesis steps for analogous compounds by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
